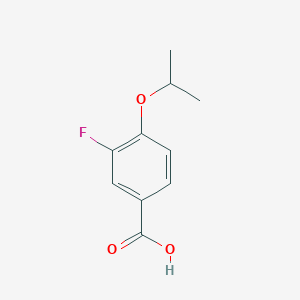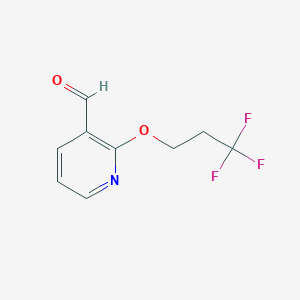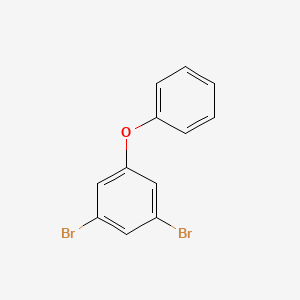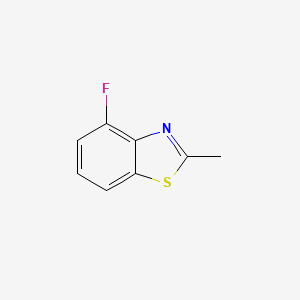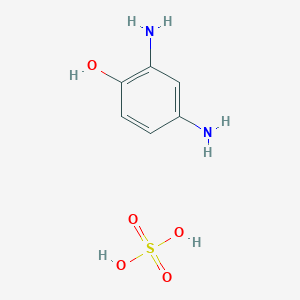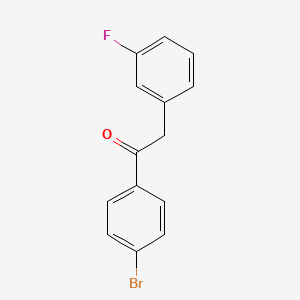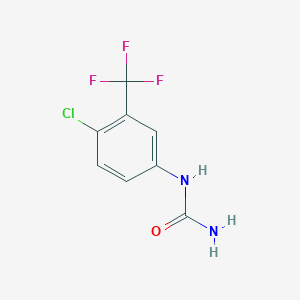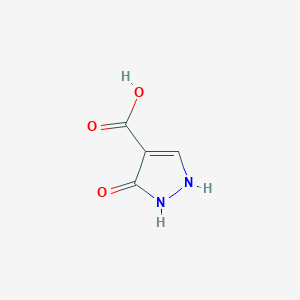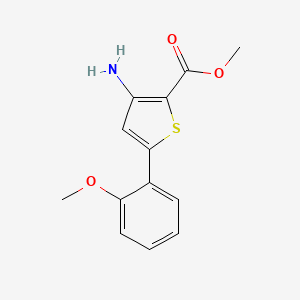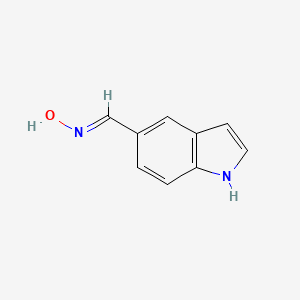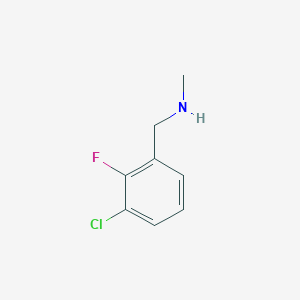
1-Amino-4-nitro-2,3-dihidro-1H-inden
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C9H10N2O2 It is a derivative of indene, featuring a nitro group at the 4-position and an amine group at the 1-position
Aplicaciones Científicas De Investigación
4-Nitro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 4-nitro-2,3-dihydro-1h-inden-1-amine, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, with downstream effects varying based on the specific pathway and target involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the compound’s action could potentially result in a variety of molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
4-Nitro-2,3-dihydro-1H-inden-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nitro group in 4-Nitro-2,3-dihydro-1H-inden-1-amine can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and DNA, potentially causing modifications in their structure and function .
Cellular Effects
4-Nitro-2,3-dihydro-1H-inden-1-amine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, 4-Nitro-2,3-dihydro-1H-inden-1-amine can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-Nitro-2,3-dihydro-1H-inden-1-amine involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and inhibit or activate their activity. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, 4-Nitro-2,3-dihydro-1H-inden-1-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitro-2,3-dihydro-1H-inden-1-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Nitro-2,3-dihydro-1H-inden-1-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to 4-Nitro-2,3-dihydro-1H-inden-1-amine in in vitro and in vivo studies has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4-Nitro-2,3-dihydro-1H-inden-1-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of 4-Nitro-2,3-dihydro-1H-inden-1-amine have been associated with oxidative stress and damage to cellular components, leading to cell death. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
4-Nitro-2,3-dihydro-1H-inden-1-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo reduction and oxidation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of 4-Nitro-2,3-dihydro-1H-inden-1-amine on cellular function and metabolism .
Transport and Distribution
The transport and distribution of 4-Nitro-2,3-dihydro-1H-inden-1-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, 4-Nitro-2,3-dihydro-1H-inden-1-amine can localize to different cellular compartments, where it can interact with various biomolecules. The distribution of the compound within tissues can also affect its overall biological effects .
Subcellular Localization
The subcellular localization of 4-Nitro-2,3-dihydro-1H-inden-1-amine is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4-Nitro-2,3-dihydro-1H-inden-1-amine may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
Métodos De Preparación
The synthesis of 4-Nitro-2,3-dihydro-1H-inden-1-amine typically involves multiple steps. One common method starts with the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene. Finally, hydrogenation over palladium on carbon (Pd/C) produces the desired amine, which can be converted to its hydrochloride salt for stability .
Análisis De Reacciones Químicas
4-Nitro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
4-Nitro-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:
1-Aminoindan: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,3-Dihydro-1H-inden-1-amine: Similar structure but without the nitro group, leading to different chemical and biological properties
The presence of the nitro group in 4-Nitro-2,3-dihydro-1H-inden-1-amine makes it unique, providing additional reactivity and potential for various applications.
Propiedades
IUPAC Name |
4-nitro-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13/h1-3,8H,4-5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVWWESVVPXRIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)
